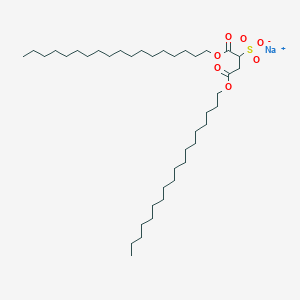

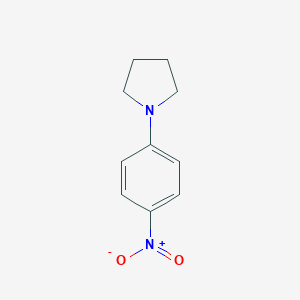

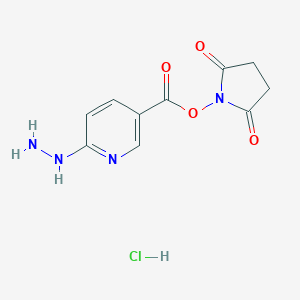

![molecular formula C13H13I3N2O4 B158477 3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid CAS No. 1949-44-6](/img/structure/B158477.png)

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, commonly known as iopamidol, is a nonionic iodinated contrast agent used in medical imaging procedures. It is a water-soluble compound that is widely used in radiology for diagnostic purposes. Iopamidol is a member of the benzimidazole class of compounds and is structurally similar to other iodinated contrast agents such as iohexol and ioversol.

Wissenschaftliche Forschungsanwendungen

Iopamidol is widely used in medical imaging procedures such as computed tomography (CT), angiography, and urography. CT imaging using iopamidol allows for the visualization of internal organs and tissues with high contrast and resolution. Angiography using iopamidol allows for the visualization of blood vessels and the detection of abnormalities such as aneurysms and blockages. Urography using iopamidol allows for the visualization of the urinary tract and the detection of abnormalities such as kidney stones and tumors.

Wirkmechanismus

Iopamidol works by absorbing X-rays and scattering them differently than surrounding tissues, creating contrast in medical imaging procedures. It is a nonionic contrast agent, meaning that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and kidney damage.

Biochemische Und Physiologische Effekte

Iopamidol is rapidly absorbed and eliminated by the body, with a half-life of approximately 2 hours. It is excreted primarily by the kidneys and can cause temporary changes in renal function. However, iopamidol is generally well-tolerated and has a low incidence of adverse reactions.

Vorteile Und Einschränkungen Für Laborexperimente

Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily administered to animals for imaging studies. It is also relatively stable and can be stored for long periods of time without degradation. However, iopamidol has some limitations for use in lab experiments. It is a contrast agent and therefore does not have any direct therapeutic effects. Additionally, its use in lab experiments is limited to imaging studies and cannot be used for other types of experiments.

Zukünftige Richtungen

There are several potential future directions for research involving iopamidol. One area of research is the development of new contrast agents with improved properties such as higher contrast and lower toxicity. Another area of research is the use of iopamidol in combination with other imaging techniques such as magnetic resonance imaging (MRI) to improve diagnostic accuracy. Additionally, research into the mechanisms of action and physiological effects of iopamidol could lead to the development of new diagnostic and therapeutic approaches.

Synthesemethoden

Iopamidol is synthesized by reacting 3,5-diacetylaminobenzoic acid with hydroiodic acid and acetic anhydride. The resulting product is then treated with methylamine and iodine to form iopamidol. The synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield of the final product.

Eigenschaften

CAS-Nummer |

1949-44-6 |

|---|---|

Produktname |

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

Molekularformel |

C13H13I3N2O4 |

Molekulargewicht |

641.97 g/mol |

IUPAC-Name |

3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |

InChI-Schlüssel |

HXLHPWRFRAZDQW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

Kanonische SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

Synonyme |

2,4,6-TRIIODO-3,5-BIS(N-METHYLACETAMIDO)BENZOIC ACID |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

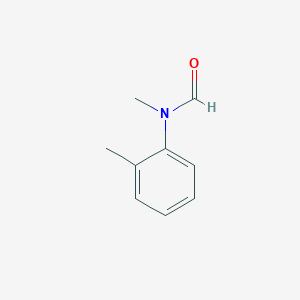

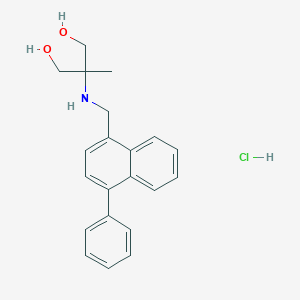

![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)

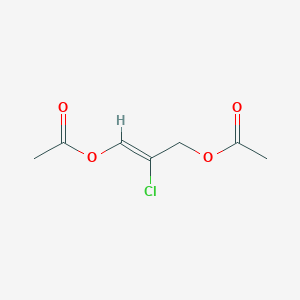

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)